molecular formula C18H11FN2OS B14194450 Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- CAS No. 858117-59-6

Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14194450
CAS No.: 858117-59-6
M. Wt: 322.4 g/mol
InChI Key: UIHNLTZDZMUKOP-UHFFFAOYSA-N
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Description

Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that features a unique combination of fluorophenyl, thienyl, and pyrrolopyridine groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

858117-59-6

Molecular Formula

C18H11FN2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(2-fluorophenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

InChI

InChI=1S/C18H11FN2OS/c19-16-4-2-1-3-13(16)17(22)15-9-21-18-14(15)7-12(8-20-18)11-5-6-23-10-11/h1-10H,(H,20,21)

InChI Key

UIHNLTZDZMUKOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4)F

Origin of Product

United States

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